molecular formula C19H20ClN3O B2977925 4-(4-chlorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one CAS No. 327089-03-2

4-(4-chlorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B2977925
CAS No.: 327089-03-2
M. Wt: 341.84
InChI Key: DEMAAQLFLVAYPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(4-chlorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one (CAS: 370588-24-2) is a tricyclic heterocycle featuring a pyrazolo[3,4-b]quinolin-5-one core substituted with a 4-chlorophenyl group at position 4 and methyl groups at positions 3 and 5. Its molecular formula is C₁₉H₂₀ClN₃O, with a molecular weight of 341.84 g/mol .

Properties

IUPAC Name

4-(4-chlorophenyl)-3,7,7-trimethyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O/c1-10-15-16(11-4-6-12(20)7-5-11)17-13(21-18(15)23-22-10)8-19(2,3)9-14(17)24/h4-7,16H,8-9H2,1-3H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMAAQLFLVAYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

4-(4-chlorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one (CAS No. 370588-24-2) is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article examines its pharmacological properties, focusing on its anticancer and antimicrobial activities supported by various studies.

  • Molecular Formula : C19H20ClN3O
  • Molecular Weight : 341.84 g/mol
  • Melting Point : Approximately 305-306 °C

The compound features a unique bicyclic structure combining a pyrazole ring fused to a quinoline moiety, with a 4-chlorophenyl group enhancing its pharmacological potential.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Notably:

  • Inhibition of Glioma Growth :
    • A study evaluated several compounds against glioma cell lines, with one derivative (compound 4j ) demonstrating significant inhibitory effects on glioma growth. This compound inhibited the formation of 3D neurospheres from primary patient-derived glioma stem cells and displayed low cytotoxicity towards non-cancerous cells at higher concentrations .
    • The mechanism involves the inhibition of the AKT2/PKBβ signaling pathway, which is critical in glioma malignancy and associated with poor patient survival .
  • Kinase Inhibition :
    • Compound 4j was screened against 139 purified kinases and exhibited specific inhibitory activity towards AKT2/PKBβ with IC50 values of 12 μM and 14 μM for AKT2 and AKT1 respectively . This specificity suggests potential for targeted therapy in glioblastoma.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Anti-Tubercular Activity :
    • Research has indicated that compounds similar to 4-(4-chlorophenyl)-3,7,7-trimethyl-2H-pyrazolo[3,4-b]quinolin-5-one exhibit promising anti-tubercular activity against Mycobacterium tuberculosis strains. The presence of the heteroaryl group linked to the pyrazole ring is believed to enhance this activity .
  • Antifungal Properties :
    • A series of pyrazole derivatives were synthesized and tested for antifungal activity against various pathogenic strains. Some derivatives showed significant antifungal activity alongside their anti-tubercular effects .

Summary of Findings

Activity TypeMechanism/TargetReference
Anticancer (Glioma)Inhibition of AKT2/PKBβ
Anti-TubercularEffective against Mycobacterium tuberculosis
AntifungalActive against pathogenic fungi

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

Key analogs include derivatives synthesized via multicomponent reactions, differing primarily in the aryl substituents at position 4 (Table 1). These variations influence physicochemical properties and biological interactions:

Table 1: Structural Comparison of Pyrazolo[3,4-b]quinolin-5-one Derivatives

Compound Name Substituent at Position 4 Molecular Formula Melting Point (°C) Synthesis Yield (%) Key References
4-(4-Chlorophenyl)-3,7,7-trimethyl-... (Target Compound) 4-Chlorophenyl C₁₉H₂₀ClN₃O Not reported Not reported
4-(4-Methoxyphenyl)-3,7,7-trimethyl-... (I4) 4-Methoxyphenyl C₂₀H₂₃N₃O₂ 286–287 61
4-(2-Chlorophenyl)-3,7,7-trimethyl-... (I5) 2-Chlorophenyl C₁₉H₂₀ClN₃O >300 64
4-(3,4-Dimethoxyphenyl)-3,7,7-trimethyl-... (I6) 3,4-Dimethoxyphenyl C₂₁H₂₅N₃O₃ >300 71
4-(3-Bromophenyl)-3,7,7-trimethyl-... (I7) 3-Bromophenyl C₁₉H₂₀BrN₃O >300 69
9-(Furan-2-carbonyl)-4-(p-tolyl)-3,7,7-trimethyl-... (P1) p-Tolyl (+ furanoyl at C9) C₂₅H₂₅N₃O₃ 162–163 65
Key Observations:

Substituent Effects on Melting Points: Chloro- and bromo-substituted derivatives (I5, I7) exhibit melting points >300°C, likely due to strong intermolecular interactions (e.g., halogen bonding, π-π stacking). The methoxy-substituted analog (I4) has a lower melting point (286–287°C), while the furanoyl-containing P1 shows significantly reduced crystallinity (162–163°C), attributed to steric hindrance and flexible side chains disrupting crystal packing .

Synthetic Yields :

  • The highest yield (71%) was achieved for I6 (3,4-dimethoxyphenyl), possibly due to enhanced solubility of the electron-rich aryl group during reaction steps.
  • Lower yields for I4 (61%) and P1 (65%) suggest steric or electronic challenges in incorporating bulkier substituents .

Electron-donating groups (e.g., methoxy) may improve solubility but reduce metabolic stability .

Spectroscopic and Analytical Data

  • IR Spectroscopy: All analogs show characteristic C=O stretches near 1685–1643 cm⁻¹, consistent with the quinolin-5-one carbonyl. Additional peaks (e.g., O–H at ~3394 cm⁻¹ in I4) confirm substituent-specific functional groups .
  • NMR Spectroscopy :
    • The 4-chlorophenyl group in the target compound generates distinct aromatic proton signals at δ 6.59–8.12 ppm (similar to I5) .
    • Methyl groups at C3 and C7 appear as singlets near δ 0.86–1.23 ppm .

Comparison with Non-Congeneric Analogs

  • Pyrano[3,2-c]quinoline Derivatives (): These lack the pyrazole ring, resulting in reduced planarity and altered bioactivity profiles.
  • Pyrazolo[4,3-c]quinolin-3-one (): Positional isomerism (pyrazole fused at C3–C4 vs. C3–C4–C5 in the target compound) leads to distinct electronic environments.
  • Thieno[2,3-d]pyrimidine Hybrids (): Incorporation of sulfur heteroatoms and extended conjugation may enhance fluorescence properties but reduce metabolic stability compared to the target compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Conventional synthesis involves multi-step condensation reactions, as seen in pyrazoloquinolinone derivatives. For example, non-conventional methods (e.g., microwave-assisted synthesis) may reduce reaction time and improve purity . Key factors include solvent polarity (e.g., DMF vs. ethanol), temperature control (80–120°C), and catalyst selection (e.g., p-toluenesulfonic acid for cyclization). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to isolate the compound from byproducts .

Q. How is structural characterization performed using spectroscopic techniques?

  • Methodological Answer :

  • 1H-NMR : Peaks at δ 4.0–7.2 ppm (aromatic protons, methyl groups, and =CH linkages) confirm substituent positions .
  • 13C-NMR : Carbonyl signals (~170–180 ppm) and quaternary carbons validate the pyrazoloquinolinone core.
  • X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for structurally similar compounds (e.g., 9-(3-methoxyphenyl)-hexahydrothienoquinolinone) .

Q. What physicochemical properties are critical for experimental handling?

  • Methodological Answer :

  • Solubility : Low in water; soluble in DMSO or DMF for biological assays.
  • Stability : Degradation under UV light or acidic conditions requires storage in amber vials at –20°C.
  • Thermal properties : Melting points (e.g., 278–279°C for analogs) and boiling points (~474°C, calculated) guide purification and storage .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and computational modeling predictions be resolved?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Compare calculated NMR chemical shifts (e.g., using Gaussian or ORCA software) with experimental data to identify discrepancies in substituent effects or tautomeric forms.
  • Dynamic NMR : Probe temperature-dependent conformational changes (e.g., ring puckering in hexahydroquinolinone systems) .
  • Theoretical frameworks : Align computational models with crystallographic data to refine force fields .

Q. What experimental designs optimize structure-activity relationship (SAR) studies of derivatives?

  • Methodological Answer :

  • Split-plot designs : Test substituent variations (e.g., halogenation at the 4-chlorophenyl group) while controlling reaction conditions (e.g., temperature gradients) .
  • High-throughput screening : Use parallel synthesis (e.g., 96-well plates) to evaluate bioactivity against targets like kinases or GPCRs.
  • Multivariate analysis : Apply PCA or PLS regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .

Q. How can environmental fate and transformation pathways be systematically evaluated?

  • Methodological Answer :

  • Environmental partitioning : Measure logP (octanol-water) and soil adsorption coefficients (Kd) to model distribution in abiotic compartments.
  • Biotic degradation : Use OECD 301F assays to assess microbial mineralization under aerobic/anaerobic conditions.
  • Advanced analytics : LC-QTOF-MS identifies transformation products (e.g., hydroxylated metabolites) in simulated wastewater .

Q. What strategies integrate in silico modeling with in vitro assays to predict biological activity?

  • Methodological Answer :

  • Molecular docking : Screen against target proteins (e.g., CYP450 isoforms) using AutoDock Vina, validated by inhibition assays (IC50 determination).
  • QSAR models : Train on datasets of pyrazoloquinolinone analogs to predict ADMET properties (e.g., hepatic clearance via human microsomes) .
  • Theoretical alignment : Use frameworks like Lipinski’s Rule of Five to prioritize derivatives for synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.